2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Overview
Description
2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile is a chemical compound with the molecular formula C9H4ClN5 . It is used in proteomics research .
Synthesis Analysis
The synthesis of compounds similar to 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile has been described in various studies . For instance, one study describes the synthesis of multipotent simple 2-aminopyridine-3,5-dicarbonitriles and 2-chloropyridine-3,5-dicarbonitriles from 2-amino-6-chloropyridine-3,5-dicarbonitrile .Molecular Structure Analysis
The molecular structure of 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile consists of a pyridine ring with various substituents . The exact mass of the molecule is 217.0155228 g/mol and the monoisotopic mass is also 217.0155228 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.61 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 110 Ų . The compound has a complexity of 379 .Scientific Research Applications
Synthesis and Chemical Applications
- A study by Mahmoud and El-Sewedy (2018) developed a solvent-free method for synthesizing 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives via one-pot multicomponent condensation reactions. These derivatives demonstrated significant corrosion inhibition efficiency, showcasing their potential as corrosion inhibitors Mahmoud & El-Sewedy, 2018.
- Khrustaleva et al. (2014) explored the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, leading to the formation of pyrido[1,2-a][1,3,5]triazine derivatives. This work provides a pathway for synthesizing complex heterocyclic compounds with potential biological activity Khrustaleva et al., 2014.
Corrosion Inhibition
- The synthesized pyridine derivatives were found to have corrosion inhibition efficiency, with their effectiveness increasing with concentration. This finding opens up applications in materials science, particularly in protecting metals from corrosion Mahmoud & El-Sewedy, 2018.
Heterocyclic Chemistry
- The formation of thieno[2,3-b]pyridine derivatives from 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles through alkylation and cyclization reactions was reported by Alinaghizadeh et al. (2015). These derivatives are produced in excellent yields, highlighting the versatility of 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile in synthesizing novel heterocycles Alinaghizadeh et al., 2015.
Future Directions
properties
IUPAC Name |
2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN5/c10-8-6(3-12)5(1-2-11)7(4-13)9(14)15-8/h1H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWPYQNAVPIGTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=C(C(=NC(=C1C#N)Cl)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318530 | |
Record name | 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile | |
CAS RN |
19858-57-2 | |
Record name | NSC332472 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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